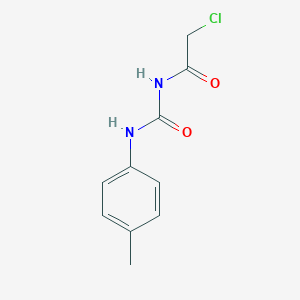

3-(2-chloroacetyl)-1-(4-methylphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(4-methylphenyl)carbamoyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-7-2-4-8(5-3-7)12-10(15)13-9(14)6-11/h2-5H,6H2,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTLDRPQJUQSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159472 | |

| Record name | N-(Chloroacetyl)-N'-(4-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13558-77-5 | |

| Record name | 1-(2-Chloroacetyl)-3-p-tolylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013558775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC287320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Chloroacetyl)-N'-(4-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Chloroacetyl)-3-p-tolylurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8TU9M7GRE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 2 Chloroacetyl 1 4 Methylphenyl Urea and Analogous Structures

Direct Synthetic Routes to Chloroacetyl Urea (B33335) Derivatives

The final step in forming 3-(2-chloroacetyl)-1-(4-methylphenyl)urea and similar compounds often involves direct modification of a pre-formed urea backbone. This is typically achieved through acylation or condensation reactions.

Acylation Reactions with Chloroacetyl Chloride

Acylation of a substituted urea with chloroacetyl chloride is a prominent method for synthesizing the target compound. chemicalbook.com This reaction introduces the reactive chloroacetyl group onto the urea nitrogen. The process generally involves the reaction of an amine with chloroacetyl chloride. researchgate.netresearchgate.net Chloroacetyl chloride is a versatile reagent known for its role as an acylating agent in organic synthesis. niscpr.res.inguidechem.com The reaction of amines with chloroacetyl chloride is a traditional and widely used method for generating chloroacetamide derivatives. researchgate.netnih.gov

In a typical procedure, the parent urea, in this case, 1-(4-methylphenyl)urea, is treated with chloroacetyl chloride. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride gas that is liberated during the reaction. A variety of solvents can be employed, with the choice often depending on the solubility of the starting materials and the reaction temperature. For instance, N-aryl 2-chloroacetamides have been synthesized by the chloroacetylation of the corresponding aryl amine in acetic acid. researchgate.net Another approach involves conducting the reaction in tetrahydrofuran (B95107) (THF) with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). sphinxsai.com

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the urea on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the N-acylated product. The reactivity of chloroacetyl chloride makes it a key building block for introducing a two-carbon unit that can be further modified. niscpr.res.in

Condensation Reactions in Urea Derivative Synthesis

Condensation reactions are fundamental to the synthesis of the urea backbone itself. researchgate.net These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water or an alcohol. While not a direct route to the final chloroacetylated product, understanding these reactions is crucial as they provide the necessary precursors.

One common method for forming unsymmetrical ureas is the reaction of an isocyanate with an amine. wikipedia.org In the context of this compound, this would involve reacting 4-methylphenyl isocyanate with an amine, followed by the chloroacetylation step. The synthesis of urea derivatives can also be achieved through reactions involving phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI). nih.gov These reagents react with amines to form isocyanate intermediates, which then react with another amine to yield the desired urea. nih.gov

Furthermore, condensation reactions can be employed to build more complex structures. For example, the reaction of benzyl (B1604629) alcohol or benzyl halide with urea in an ionic liquid has been shown to produce N-monosubstituted urea products. researchgate.net Theoretical studies have also shed light on the mechanisms of condensation reactions, such as those in urea-formaldehyde systems, which can proceed through intermediates like methyleneurea. mdpi.com

Specific Approaches for Phenyl Urea Derivatization

The derivatization of phenyl ureas allows for the introduction of various functional groups, leading to a wide array of compounds with diverse properties. The synthesis of diphenyl urea derivatives, for instance, has been achieved by reacting ortho-phenylenediamine with different substituted isocyanates, followed by condensation with various aldehydes. nih.gov This highlights the versatility of the urea scaffold for further chemical modifications.

In the specific case of this compound, the key derivatization is the introduction of the chloroacetyl group. This is a common strategy in medicinal chemistry and materials science to introduce a reactive handle for further functionalization or to impart specific biological or physical properties to the molecule.

Precursor Synthesis and Intermediate Modifications

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors. This involves the construction of the core urea structure and the introduction of the specific 4-methylphenyl group.

Preparation of Urea Backbone Intermediates

The synthesis of the urea backbone is a critical first step. A variety of methods exist for the preparation of substituted ureas. researchgate.net A common and traditional method involves the reaction of amines with phosgene or its derivatives. nih.gov This method can be used to produce both symmetrical and unsymmetrical ureas. The reaction proceeds through an isocyanate intermediate which then reacts with another amine. nih.gov

Alternative and safer methods have been developed to avoid the use of highly toxic reagents like phosgene. nih.gov These include the use of N,N'-carbonyldiimidazole (CDI), which is a crystalline solid and a less hazardous alternative. nih.gov Another approach is the reaction of amines with organic isocyanates. researchgate.net For instance, the reaction of an amine with an isocyanate is a reliable way to form an unsymmetrical urea. wikipedia.org

The direct carbonylation of amines and the use of carbon dioxide as a C1 source are also being explored as more environmentally friendly routes to urea derivatives. nih.govresearchgate.net Furthermore, novel methods, such as the use of a hypervalent iodine reagent like PhI(OAc)2 to mediate the coupling of amides and amines, have been reported for the synthesis of unsymmetrical ureas under mild, metal-free conditions. mdpi.com

A general representation of the synthesis of a substituted urea is shown below:

| Reactant 1 | Reactant 2 | Product | Method |

| Amine | Isocyanate | Unsymmetrical Urea | Condensation |

| Amine | Phosgene/CDI | Symmetrical or Unsymmetrical Urea | Phosgenation/CDI coupling |

| Amide | Amine | Unsymmetrical Urea | Hypervalent Iodine-Mediated Coupling |

Introduction of the 4-Methylphenyl Moiety

The 4-methylphenyl group is a key structural feature of the target compound. This moiety is typically introduced by using a starting material that already contains it. The most common precursor is 4-methylaniline (p-toluidine).

To synthesize the intermediate 1-(4-methylphenyl)urea, one could react 4-methylaniline with a source of the urea carbonyl group. A straightforward method is the reaction of 4-methylaniline with an isocyanate or a carbamoyl (B1232498) chloride. Alternatively, reacting 4-methylaniline with potassium cyanate (B1221674) in the presence of an acid would yield 1-(4-methylphenyl)urea.

Another well-established method is the reaction of an amine hydrochloride with urea itself. For example, phenylurea is produced from anilinium chloride and urea. wikipedia.org Similarly, 1-(4-methylphenyl)urea could be synthesized from 4-methylanilinium chloride and urea. The reaction of 4-methylphenyl isocyanate with ammonia (B1221849) would also produce the desired intermediate.

The physical properties of the key intermediate, 1-(4-methylphenyl)urea, are well-documented. avantorsciences.comstenutz.eu

| Property | Value |

| CAS Number | 622-51-5 |

| Molecular Formula | C8H10N2O |

| Molar Mass | 150.18 g/mol |

| Melting Point | 218 °C |

| Boiling Point | 347 °C (1013 hPa) |

| Density | 1.24 g/cm³ (20 °C) |

Once 1-(4-methylphenyl)urea is synthesized, it can then undergo the acylation reaction with chloroacetyl chloride as described in section 2.1.1 to yield the final product, this compound.

Strategies for Chloroacetyl Group Incorporation

The incorporation of a chloroacetyl group onto a urea scaffold, such as in the synthesis of this compound, is primarily achieved through acylation. This standard and effective method involves the reaction of a parent urea with a reactive form of chloroacetic acid.

A principal strategy is the use of chloroacetyl chloride as the acylating agent. In this reaction, the pre-formed 1-(4-methylphenyl)urea serves as the nucleophile. One of the nitrogen atoms of the urea attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This process typically requires a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. A common base used for this purpose is a tertiary amine, such as triethylamine (B128534), which does not compete in the acylation reaction. The reaction is often carried out in an inert aprotic solvent, like dioxane, to ensure the solubility of the reactants and facilitate the reaction. primescholars.com

The general reaction is as follows: 1-(4-methylphenyl)urea + Chloroacetyl chloride → this compound + HCl

This method is analogous to the synthesis of other chloroacetylated compounds, such as 3-chloro-4-(3-nitrophenyl)-1-phenyl-azetidin-2-one, where chloroacetyl chloride is added to a Schiff base in the presence of triethylamine and dioxane. primescholars.com While the substrate differs, the fundamental chemistry of incorporating the chloroacetyl moiety using chloroacetyl chloride remains a cornerstone technique.

Advanced Synthetic Techniques and Yield Optimization

To enhance the efficiency, selectivity, and yield of the synthesis of this compound and related compounds, advanced techniques are employed. These include the use of catalysts, the development of one-pot procedures, and the systematic optimization of reaction conditions.

Catalysis in Urea Synthesis (e.g., Brønsted and Lewis Acids)

Catalysis plays a pivotal role in modern organic synthesis, and the formation of ureas is no exception. Both Brønsted and Lewis acids have been shown to be effective in activating substrates and promoting urea-related transformations.

Brønsted acids can activate urea-based catalysts and substrates by protonating the carbonyl oxygen. mdpi.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In some cases, a Brønsted acid can work in synergy with a chiral urea catalyst, breaking down self-associating aggregates of the catalyst to form a more rigid and active catalytic complex. mdpi.com This cooperative effect can lead to enhanced reactivity and enantioselectivity in certain reactions. mdpi.comnih.gov While the primary role of a Brønsted acid is often to act as a proton donor, chiral Brønsted bases derived from ureas have also been developed, expanding the toolkit for asymmetric synthesis. acs.org

Lewis acids , such as metal ions (e.g., Ni(II), Zn(II)), can also serve as catalysts. wiley-vch.deorganic-chemistry.org They function by coordinating to the carbonyl oxygen of the urea. This coordination polarizes the C=O bond, thereby activating the urea and making it more electrophilic. wiley-vch.de This principle is observed in the function of metalloenzymes like urease, which utilizes a dinickel center to hydrolyze urea. wiley-vch.de In synthetic chemistry, a similar approach can be used to facilitate reactions involving ureas. For instance, a mixture of urea and zinc chloride can act as a deep eutectic solvent that also catalyzes reactions, such as the one-pot synthesis of imidazole (B134444) derivatives. organic-chemistry.org

One-Pot Reaction Methodologies

One-pot syntheses offer significant advantages by reducing the number of work-up and purification steps, saving time, and minimizing waste. For the synthesis of substituted ureas, one-pot methodologies often involve the in situ generation of a reactive intermediate, typically an isocyanate.

A common approach involves the reaction of a primary amine with a phosgene equivalent or the rearrangement of an acyl azide (B81097) (Curtius rearrangement). More modern methods circumvent the use of highly toxic phosgene. For example, a one-pot synthesis of C-11 labeled ureas has been developed where carbon dioxide ([¹¹C]CO₂) reacts with a triphenylphosphinimine to form an intermediate phenylisocyanate. researchgate.net This isocyanate is not isolated but is immediately treated with a range of amines to produce the desired urea derivatives in short synthesis times. researchgate.net

Another documented one-pot synthesis involves reacting an ortho-phenylenediamine with an isocyanate to form a mono-substituted urea, which is then condensed with an aldehyde in the same reaction vessel to yield the final, more complex product. nih.gov Similarly, unexpected cyclic ureas (imidazolidin-2-ones) have been formed in a one-pot reaction from β-keto esters under mild conditions. nih.gov These examples highlight the versatility of one-pot strategies in constructing diverse urea-containing molecules.

Optimization of Reaction Conditions (Solvent, Temperature, Time, and Base Effects)

The optimization of reaction parameters is crucial for maximizing product yield and purity while minimizing reaction time and side products. numberanalytics.com Key variables include the choice of solvent, reaction temperature, duration, and the type and amount of base used.

Solvent: The choice of solvent can significantly influence reaction outcomes. In the synthesis of unsymmetrical ureas, a comparison of various solvents revealed that 1,2-dichloroethane (B1671644) (DCE) provided the highest yields. mdpi.com Aprotic solvents are generally preferred for reactions involving reactive acyl chlorides to avoid solvolysis.

Temperature: Temperature is a critical factor. google.com For many urea syntheses, elevated temperatures are required to drive the reaction to completion. A study on the synthesis of unsymmetrical ureas found that 80 °C was an optimal temperature, with lower temperatures leading to diminished yields. mdpi.com However, in other cases, increasing the temperature can also lead to the formation of byproducts. For instance, in one amide synthesis, raising the temperature from ambient to 150°C significantly increased the yield from 3% to 32% in the absence of a catalyst. researchgate.net The optimal temperature must be determined empirically for each specific reaction. as-proceeding.com

Time: Reaction time is another parameter that requires optimization. Reactions are typically monitored (e.g., by TLC or LC-MS) to determine the point of maximum conversion. Insufficient time can lead to low yields, while excessively long reaction times can promote the decomposition of products or the formation of impurities.

Base Effects: The choice of base is often critical. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are frequently used. mdpi.com These are often preferred over organic amine bases when a reactive intermediate like an isocyanate is involved, as organic bases could react with the intermediate and form undesired side products. mdpi.com The strength of the base can also be a factor. In a study optimizing an amide synthesis, strong bases like sodium hydride (NaH) provided a significantly higher yield (80%) compared to weaker bases like potassium carbonate (39%). researchgate.net

The following tables summarize findings on the optimization of reaction conditions from related syntheses.

Table 1: Effect of Base and Temperature on Amide Yield Data adapted from a study on transition metal- and solvent-free amide synthesis. researchgate.net

| Conditions | Yield (%) |

|---|---|

| No Catalyst, No Base, Ambient Temperature | 3 |

| No Catalyst, No Base, 150°C | 32 |

| K₂CO₃, 150°C | 39 |

| NaH, 150°C | 80 |

Table 2: Optimization Parameters for Unsymmetrical Urea Synthesis Data based on findings for a PhI(OAc)₂-mediated synthesis of urea derivatives. mdpi.com

| Parameter | Optimal Condition | Remark |

|---|---|---|

| Solvent | 1,2-Dichloroethane (DCE) | Provided the highest yields compared to other tested solvents. |

| Temperature | 80°C | Lowering the reaction temperature led to diminished yields. |

| Base | Inorganic (e.g., K₃PO₄) | Avoids side reactions with potential isocyanate intermediates. |

Chemical Reactivity and Transformation Pathways of 3 2 Chloroacetyl 1 4 Methylphenyl Urea

Nucleophilic Substitution Reactions of the Chloroacetyl Group

The electrophilic nature of the carbon atom bearing the chlorine in the chloroacetyl group makes it highly susceptible to attack by nucleophiles. This reactivity is the basis for a variety of synthetic transformations.

Reactions with Amines (e.g., Secondary Amines, Heterocyclic Amines)

The reaction of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea with amines is a classic example of nucleophilic substitution. libretexts.org Amines, acting as nucleophiles, can displace the chloride ion, leading to the formation of a new carbon-nitrogen bond. libretexts.orgyoutube.com This reaction is a foundational method for synthesizing more complex urea (B33335) derivatives.

Secondary amines react with the chloroacetyl group to yield N-substituted glycine (B1666218) amide derivatives. This alkylation reaction can sometimes be challenging to control, as the newly formed amine can also be nucleophilic, potentially leading to further reactions. libretexts.org

Heterocyclic amines, which are integral components of many biologically active molecules, also readily participate in substitution reactions with the chloroacetyl group. This pathway provides a straightforward route to novel compounds where a heterocyclic ring system is tethered to the urea backbone.

Reactions with Hydrazines and Thiophenol

Hydrazine (B178648) and its derivatives are potent nucleophiles that react with the chloroacetyl group of this compound. This reaction typically proceeds via a nucleophilic substitution mechanism to form hydrazide derivatives. These intermediates can be valuable for the subsequent synthesis of various heterocyclic compounds, such as 1,3,4-thiadiazoles. nih.gov For instance, the reaction of an acyl hydrazine with a suitable sulfur source can lead to the formation of a thiadiazole ring. nih.gov

Thiophenol, a sulfur nucleophile, can also react with the chloroacetyl group to displace the chlorine atom, resulting in the formation of a thioether linkage. ekb.eg This reaction involves the treatment of thiophenol with a chloroacetyl derivative, often in the presence of a base, to produce an S-substituted product. ekb.eg

Formation of Cyclic Structures (e.g., Azetidines, Imidazolidinones)

The chloroacetyl group is a key reactant in the synthesis of various cyclic structures, notably azetidin-2-ones (β-lactams). The Staudinger synthesis, a [2+2] cycloaddition reaction, is a prominent method for constructing the azetidinone ring. preprints.org This reaction typically involves the reaction of a ketene, which can be generated in situ from an acyl chloride like chloroacetyl chloride, with an imine in the presence of a base such as triethylamine (B128534). preprints.orgderpharmachemica.commdpi.com The reaction of imines with chloroacetyl chloride is a well-established route to 3-chloro-2-azetidinones. mdpi.com

Imidazolidin-2-ones, another important class of cyclic ureas, can be synthesized through intramolecular cyclization of suitable urea derivatives. nih.gov While the direct conversion of this compound to an imidazolidinone is not explicitly detailed in the provided context, the general principle involves the formation of a five-membered ring containing the urea moiety. This often requires the introduction of a second nitrogen-containing group that can cyclize onto the urea backbone. nih.gov

Modifications of the Urea Moiety

The urea moiety itself can undergo various chemical modifications, including substitution on its nitrogen atoms and participation in cyclization reactions.

N-Substitution Reactions on the Urea Nitrogen Atoms

The nitrogen atoms of the urea group can be subjected to substitution reactions, although their nucleophilicity is generally lower than that of amines. The conformational preferences of N,N'-disubstituted ureas are influenced by the substituents on the nitrogen atoms. nih.gov For instance, N-methylation can induce a shift in the conformation of the urea backbone. nih.gov The synthesis of unsymmetrical ureas can be achieved through various methods, including the reaction of an amine with an isocyanate or a carbamate (B1207046) intermediate. mdpi.combioorganic-chemistry.comnih.gov

Cyclization Reactions Involving the Urea Core

The urea functionality is a key component in the synthesis of various heterocyclic compounds. Urea derivatives can be cyclized to form a range of ring systems. For example, the reaction of substituted ureas can lead to the formation of heterocyclic structures. rsc.org The synthesis of 1,2,4-triazole (B32235) moieties can be achieved from urea derivatives through reaction with reagents like thiocarbohydrazide. mdpi.com These cyclization reactions often involve the participation of both the urea nitrogen atoms and other reactive groups within the molecule.

Transformations Involving the 4-Methylphenyl Group

The 4-methylphenyl group in this compound is susceptible to a range of chemical modifications, both at the aromatic ring and the methyl substituent. These reactions are crucial for the synthesis of derivatives with altered electronic properties, steric profiles, and potential biological activities.

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of the 4-methylphenylurea moiety is activated towards electrophilic aromatic substitution by the electron-donating nature of both the methyl group and the urea functionality. The urea group, specifically the nitrogen atom attached to the ring, is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the methyl group, electrophilic substitution is anticipated to occur predominantly at the positions ortho to the urea substituent (positions 2 and 6) and ortho to the methyl group (position 3 and 5). The interplay between these directing effects can lead to a mixture of products, and the regioselectivity can be influenced by the nature of the electrophile and the reaction conditions.

While specific studies on the electrophilic substitution of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of related p-tolylurea (B1198767) and N-acyl-N'-arylurea compounds.

Table 1: Plausible Aromatic Substitution Reactions on this compound

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(2-chloroacetyl)-1-(3-nitro-4-methylphenyl)urea |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 3-(2-chloroacetyl)-1-(3-bromo-4-methylphenyl)urea or 3-(2-chloroacetyl)-1-(3-chloro-4-methylphenyl)urea |

| Sulfonation | Fuming H₂SO₄ | 3-(2-chloroacetyl)-1-(4-methyl-3-sulfophenyl)urea |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(2-chloroacetyl)-1-(3-acyl-4-methylphenyl)urea |

It is important to note that the strongly acidic conditions required for some of these reactions, such as nitration and sulfonation, could potentially lead to the hydrolysis of the chloroacetyl group or the urea linkage as a competing side reaction. The synthesis of N-phenyl-N'-(substituted) phenoxy acetyl ureas often involves the reaction of a phenylurea with chloroacetyl chloride, indicating the relative stability of the urea moiety under certain acylation conditions. iglobaljournal.com

Modifications of the Methyl Group

The benzylic methyl group of the 4-methylphenyl moiety is a site for various chemical transformations, primarily involving oxidation and free-radical halogenation. These reactions provide a pathway to introduce new functional groups, which can serve as handles for further synthetic manipulations.

Oxidation of the Methyl Group:

The methyl group can be oxidized to a formyl, carboxyl, or related functional group using a variety of oxidizing agents. The conversion of an aryl methyl group to a carboxylic acid is a common transformation. google.com For instance, reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under appropriate conditions can effect this transformation. The synthesis of 1-(4-carboxyphenyl)-3-(4-chlorophenyl)urea (B3337553) has been documented, suggesting that the urea functionality can be compatible with such oxidative processes. sigmaaldrich.com

Table 2: Potential Oxidation Reactions of the Methyl Group

| Reaction Type | Reagents and Conditions | Potential Product |

| Oxidation to Carboxylic Acid | KMnO₄, heat, then acid workup | 3-(2-chloroacetyl)-1-(4-carboxyphenyl)urea |

| Oxidation to Aldehyde | Mild oxidizing agents (e.g., MnO₂) | 3-(2-chloroacetyl)-1-(4-formylphenyl)urea |

The choice of oxidant and reaction conditions is critical to control the extent of oxidation and to avoid undesired side reactions on the electron-rich aromatic ring or the reactive chloroacetyl group.

Halogenation of the Methyl Group:

Free-radical halogenation provides a method to introduce a halogen atom onto the methyl group. This reaction is typically initiated by UV light or a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The benzylic position is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com

This transformation would yield a 4-(halomethyl)phenyl derivative, a versatile intermediate for introducing a wide range of functionalities through nucleophilic substitution reactions.

Table 3: Potential Free-Radical Halogenation of the Methyl Group

| Reaction Type | Reagents and Conditions | Potential Product |

| Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, heat/light | 3-(2-chloroacetyl)-1-(4-(bromomethyl)phenyl)urea |

| Chlorination | N-Chlorosuccinimide (NCS), AIBN, CCl₄, heat/light | 3-(2-chloroacetyl)-1-(4-(chloromethyl)phenyl)urea |

The success of this reaction would depend on the careful control of conditions to favor benzylic halogenation over potential reactions with the urea N-H bonds or addition to the aromatic ring. The use of NBS is often preferred for its ability to maintain a low, steady concentration of bromine, which favors selective allylic and benzylic bromination. libretexts.org

Computational and Theoretical Investigations of 3 2 Chloroacetyl 1 4 Methylphenyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and related properties of molecules. For 3-(2-chloroacetyl)-1-(4-methylphenyl)urea, these methods offer a detailed picture of its stability, reactivity, and the distribution of electrons within the molecule.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Alkyl Viologen (C3VC3) | - | - | 8.38 |

| Alkyl Viologen (C5VC5) | - | - | 6.78 |

| Alkyl Viologen (C7VC7) | - | - | 5.75 |

| Alkyl Viologen (C9VC9) | - | - | 5.11 |

Mulliken and Molecular Electrostatic Potential (MEP) Analyses

Mulliken population analysis is a method for estimating partial atomic charges in a molecule, providing insights into the charge distribution. q-chem.com This analysis helps in understanding the electrostatic interactions and the reactivity of different atomic sites.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. rsc.org It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP analysis would likely show negative potential regions (red and yellow) around the electronegative oxygen and chlorine atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions (blue) would be expected around the hydrogen atoms, particularly those of the urea group, suggesting sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. researchgate.netrsc.orgwisc.edu It helps in understanding charge transfer, hyperconjugation, and delocalization of electron density within the molecule. researchgate.netmpg.de For this compound, NBO analysis can elucidate the nature of the bonds, such as the C-N and C=O bonds in the urea moiety, and the interactions between the chloroacetyl group, the urea bridge, and the p-tolyl ring. researchgate.net This analysis can quantify the delocalization of electron density from lone pairs into antibonding orbitals, which contributes to the stability of the molecule. rsc.org

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | σ(N-C) | Value |

| LP (N) | π(C=O) | Value |

| π (Aryl) | σ*(N-C) | Value |

Note: This table provides a hypothetical representation of NBO analysis results for a urea derivative. The actual values for this compound would require specific calculations. "LP" denotes a lone pair, "σ" a sigma antibonding orbital, and "π" a pi antibonding orbital.

Molecular Modeling and Dynamics Studies

Molecular modeling and dynamics studies provide insights into the three-dimensional structure and conformational flexibility of molecules. These methods are crucial for understanding how the molecule might interact with biological targets.

Conformational Preferences and Torsional Angles

The conformation of a molecule, which is determined by the rotation around its single bonds, can significantly affect its biological activity. For N,N'-disubstituted ureas, there is a strong preference for a trans-trans conformation. researchgate.net However, cis-trans conformations can also occur, sometimes stabilized by intramolecular hydrogen bonds. researchgate.net The conformational preferences of this compound would be determined by the torsional angles around the C-N bonds of the urea group and the bond connecting the phenyl ring to the urea nitrogen. The rotation around the C(sp2)-N bond in urea derivatives is generally hindered, with rotational barriers of around 8-10 kcal/mol. researchgate.net The presence of the bulky chloroacetyl and p-tolyl groups will influence the rotational barriers and the preferred conformations due to steric hindrance and electronic effects. researchgate.net Computational studies can map the potential energy surface as a function of these torsional angles to identify the lowest energy (most stable) conformations. researchgate.net

| Torsion Angle | Conformation | Typical Value (degrees) |

|---|---|---|

| O=C-N-C (Aryl) | trans | ~180 |

| O=C-N-C (Acetyl) | trans | ~180 |

| O=C-N-C (Aryl) | cis | ~0 |

Note: This table illustrates the typical torsional angles for trans and cis conformations in disubstituted ureas. The specific values for this compound would depend on its calculated minimum energy structures.

Intermolecular Interactions and Supramolecular Assembly

The molecular structure of this compound, featuring a urea backbone, an aromatic ring, and a reactive chloroacetyl group, allows for a variety of intermolecular interactions that dictate its supramolecular assembly. The urea moiety is a strong hydrogen bond donor (N-H) and acceptor (C=O), predisposing the molecule to form robust and directional hydrogen-bonded networks. nih.gov These interactions are fundamental to the formation of higher-order structures in the solid state.

Furthermore, the chloroacetyl group can participate in halogen bonding, where the chlorine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site, such as the carbonyl oxygen of an adjacent molecule. The interplay of these various non-covalent forces—hydrogen bonding, halogen bonding, and π-interactions—results in a complex and well-defined supramolecular architecture. Molecular dynamics (MD) simulations on urea crystals have been used to investigate their cohesive energies and dissolution mechanisms, providing insights into the collective behavior of these intermolecular forces. researchgate.net

In Silico Prediction of Reactivity and Interaction Mechanisms

Computational chemistry provides powerful tools to predict the reactivity of this compound and to elucidate its potential interactions with biological macromolecules. These in silico approaches allow for the investigation of reaction pathways and binding modes at a molecular level, offering insights that can guide further experimental work.

Reaction Mechanism Prediction for Synthesis and Transformations

The synthesis of this compound and its subsequent chemical transformations can be modeled using computational methods to predict reaction mechanisms and transition states. Density Functional Theory (DFT) is a common approach for studying reaction pathways, allowing for the calculation of activation energies and the characterization of intermediates. researchgate.net

For its synthesis, which typically involves the reaction of 4-methylphenyl isocyanate with 2-chloroacetamide (B119443) or a related species, DFT calculations can model the nucleophilic attack of the amine on the isocyanate, identifying the key transition state and the thermodynamic favorability of the reaction.

The chloroacetyl group imparts significant electrophilicity to the molecule, making it susceptible to nucleophilic substitution reactions. Computational models can predict the feasibility of reactions with various nucleophiles, which is crucial for designing derivatives or understanding its mode of action if it acts as a covalent inhibitor. These models can also elucidate the mechanism of potential side reactions, such as hydrolysis of the chloroacetyl group.

Prediction of Binding Interactions with Biological Targets

Molecular docking is a widely used computational technique to predict the preferred binding orientation of a small molecule to a biological target, such as an enzyme or receptor. nih.gov For this compound, docking studies can be performed to identify potential biological targets and to understand the key interactions that stabilize the ligand-protein complex.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule is then computationally "docked" into the active site of the protein using software such as AutoDock Vina or Schrodinger. researchgate.net The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

For urea derivatives, docking studies often reveal the crucial role of the urea moiety in forming hydrogen bonds with amino acid residues in the active site. nih.gov For instance, studies on related urea compounds as inhibitors of enzymes like urease or penicillin-binding proteins have shown specific hydrogen bonding patterns with key residues. nih.govnih.gov The 4-methylphenyl group can engage in hydrophobic interactions with nonpolar residues, while the chloroacetyl group can form additional hydrogen bonds or halogen bonds. nih.gov The results of docking studies are often presented in terms of a binding score or energy, which can be used to rank different compounds in terms of their potential potency. Molecular dynamics simulations can further refine the docked pose and provide insights into the stability of the predicted binding mode over time. jppres.com

Below is a hypothetical data table illustrating the kind of information that can be obtained from a molecular docking study of this compound with a putative protein target.

| Parameter | Value |

| Protein Target | Example Kinase 1 (EK1) |

| PDB ID | XXXX |

| Docking Software | AutoDock Vina |

| Predicted Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | |

| Hydrogen Bonds | GLU-85, LYS-33 |

| Hydrophobic Interactions | LEU-135, PHE-189 |

| Halogen Bond | ASP-133 |

This predictive data is instrumental in guiding the synthesis of more potent analogues and in designing experiments to validate the predicted biological activity.

Mechanistic Insights into Biological Activities of Chloroacetyl Urea Derivatives

Molecular Mechanisms of Antimicrobial Action

Chloroacetyl urea (B33335) compounds have demonstrated notable efficacy against a range of microbial pathogens. Their mechanisms of action, while not fully elucidated for every derivative, are beginning to be understood through a combination of in vitro assays and computational modeling.

Urea derivatives, as a class of compounds, have been identified as promising antibacterial agents. nih.govnih.gov The introduction of a chloroacetyl group and specific aryl moieties, such as the 4-methylphenyl group in 3-(2-chloroacetyl)-1-(4-methylphenyl)urea, can significantly influence their spectrum and potency of activity.

Research has shown that various urea derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govuea.ac.uk For instance, certain phenyl-substituted urea derivatives have shown activity against Staphylococcus aureus and Escherichia coli. uea.ac.uk More specifically, some derivatives have demonstrated significant minimum inhibitory concentrations (MICs) against multidrug-resistant strains like carbapenemase-producing Klebsiella pneumoniae. uea.ac.uk The antibacterial activity is often attributed to the disruption of essential cellular processes.

One of the proposed mechanisms of action for some urea derivatives is the inhibition of crucial bacterial enzymes. Molecular docking studies have suggested that these compounds can bind to the active sites of enzymes like enoyl-(acyl-carrier-protein) reductase (ENR) and penicillin-binding proteins (PBPs), which are vital for fatty acid synthesis and cell wall maintenance, respectively. nih.govresearchgate.net The disruption of these pathways ultimately leads to bacterial cell death.

Table 1: Antibacterial Activity of Selected Urea Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Observation |

|---|---|---|

| Phenyl-substituted ureas | Staphylococcus aureus, Escherichia coli | Active |

| Urea derivative 7b | Carbapenemase-producing Klebsiella pneumoniae | MIC of 100 µM (32 mg/L) |

| Urea derivative 11b | Carbapenemase-producing Klebsiella pneumoniae | MIC of 50 µM (64 mg/L) |

| Urea derivative 67d | Carbapenemase-producing Klebsiella pneumoniae | MIC of 72 µM (32 mg/L) |

| Urea derivative 7b | Multidrug-resistant E. coli | MIC of 100 µM (32 mg/L) |

| Urea derivative 11b | Multidrug-resistant E. coli | MIC of 50 µM (16 mg/L) |

| Urea derivative 67d | Multidrug-resistant E. coli | MIC of 36 µM (16 mg/L) |

| Adamantyl urea adduct 3l | Acinetobacter baumannii | 94.5% growth inhibition |

MIC: Minimum Inhibitory Concentration. Data sourced from studies on various urea derivatives. nih.govuea.ac.uk

In addition to their antibacterial properties, chloroacetyl urea derivatives have also been investigated for their antifungal potential. Several studies have reported the activity of urea-based compounds against various fungal species, including clinically relevant yeasts like Candida albicans and Cryptococcus neoformans. nih.govnih.gov

The proposed mechanisms of antifungal action for these derivatives often parallel their antibacterial counterparts, involving the disruption of cellular integrity and key enzymatic pathways. One of the primary modes of action is thought to be the disruption of the fungal cell membrane. nih.gov This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell lysis. The structural features of the urea derivatives, including their lipophilic and hydrogen-bonding capabilities, facilitate their interaction with and perturbation of the fungal membrane.

Furthermore, some urea derivatives are believed to interfere with essential fungal enzymes. For instance, sulfonylurea derivatives have been reported to inhibit acetohydroxyacid synthase (AHAS), an enzyme crucial for the biosynthesis of branched-chain amino acids in fungi. mdpi.com While this specific target may not be universal for all urea derivatives, it highlights the potential for these compounds to inhibit vital metabolic pathways in fungi.

Recent research on other antifungal agents has also pointed towards mechanisms involving the generation of reactive oxygen species (ROS) and the induction of apoptosis (programmed cell death) in fungal cells. nih.gov It is plausible that certain chloroacetyl urea derivatives could exert their antifungal effects through similar pathways, leading to DNA damage and the activation of apoptotic cascades. The ability of some antifungal compounds to inhibit biofilm formation is another critical aspect of their efficacy, and this is an area of ongoing investigation for urea derivatives. nih.gov

Biochemical Pathways Modulated by Urea Derivatives

The biological effects of chloroacetyl urea derivatives are not limited to their antimicrobial activities. These compounds have also been shown to modulate the activity of various enzymes and receptors within biochemical pathways, suggesting a broader therapeutic potential.

A significant area of research has focused on the ability of urea derivatives to act as enzyme inhibitors. Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a key target. PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, making its inhibition an attractive strategy for the treatment of type 2 diabetes and obesity. nih.govnih.gov Studies have shown that certain derivatives can inhibit PTP1B, with some exhibiting non-competitive or uncompetitive modes of inhibition. nih.govnih.gov The interaction with the enzyme is often stabilized by hydrophobic interactions and hydrogen bonds. nih.gov

While specific studies on this compound's effect on Glycogen Phosphorylase and Glycogen Synthase Kinase-3 (GSK-3) are not detailed in the provided context, the broader class of urea and chloroacetyl-containing compounds has been investigated for activity against various kinases and phosphatases. The chloroacetyl group, being an electrophilic moiety, has the potential to form covalent bonds with nucleophilic residues (like cysteine) in the active or allosteric sites of enzymes, leading to irreversible inhibition. This reactivity is a key consideration in their mechanism of action.

Beyond direct enzyme inhibition, urea derivatives have been identified as modulators of cellular receptors. A notable example is the Cannabinoid Type-1 (CB1) receptor, a G protein-coupled receptor (GPCR) involved in numerous physiological processes. nih.govnih.gov Certain urea-based compounds have been discovered to act as negative allosteric modulators (NAMs) of the CB1 receptor. nih.govresearchgate.net

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. nih.gov As NAMs, these urea derivatives can decrease the binding affinity and/or signaling efficacy of the natural ligands (endocannabinoids) or other agonists of the CB1 receptor. nih.gov This allosteric modulation offers a more nuanced approach to altering receptor function compared to direct agonists or antagonists, potentially leading to therapeutic benefits with fewer side effects. nih.goviu.edu The discovery of urea-based compounds as CB1 receptor allosteric modulators has opened new avenues for drug development targeting the endocannabinoid system. nih.govresearchgate.net

Cellular Effects in In Vitro Systems

The effects of chloroacetyl urea derivatives at the cellular level have been investigated in various in vitro systems, providing insights into their mechanisms of action. For instance, studies on related compounds like N-(4-iodophenyl)-N′-(2-chloroethyl)urea have demonstrated that they can induce cell cycle arrest, typically in the G2 phase, and promote apoptosis (programmed cell death). nih.gov This is often a consequence of the compound's interaction with critical cellular components.

In the context of cancer cell lines, such as the CT-26 murine colon carcinoma, these urea derivatives have been shown to disrupt the microtubule network. nih.gov Microtubules are essential for cell division, and their disruption leads to the observed G2 phase arrest and subsequent apoptosis. nih.gov The chloroethyl group in these compounds can alkylate β-tubulin, a key protein in the microtubule structure, leading to the inhibition of cell proliferation. nih.gov

While direct studies on this compound are not extensively detailed, the known reactivity of the chloroacetyl group suggests a similar potential for alkylating cellular nucleophiles, including proteins and DNA. This could lead to a range of cellular effects, including the inhibition of proliferation and induction of cell death pathways.

Table 2: In Vitro Cellular Effects of a Related Urea Derivative

| Compound | Cell Line | Cellular Effect |

|---|---|---|

| N-(4-iodophenyl)-N′-(2-chloroethyl)urea | CT-26 colon carcinoma | G2 phase cell cycle arrest |

| N-(4-iodophenyl)-N′-(2-chloroethyl)urea | CT-26 colon carcinoma | Induction of apoptosis |

| N-(4-iodophenyl)-N′-(2-chloroethyl)urea | CT-26 colon carcinoma | Disruption of microtubule network |

| N-(4-iodophenyl)-N′-(2-chloroethyl)urea | CT-26 colon carcinoma | Alkylation of β-tubulin |

Data is based on studies of a structurally related chloroethyl urea derivative. nih.gov

Antiproliferative Activity and Cell Cycle Perturbations

Chloroacetyl urea derivatives, including this compound, have demonstrated notable antiproliferative effects against various human tumor cell lines. nih.gov Research has shown that these compounds can induce cytotoxic effects and disrupt essential cellular processes for cancer cell proliferation.

One of the primary mechanisms of action for many aromatic urea derivatives is the inhibition of tubulin polymerization. nih.gov Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By interfering with microtubule dynamics, these compounds can lead to cell cycle arrest and ultimately, apoptosis (programmed cell death). However, some chloroacetyl urea analogues exhibit antiproliferative activity through mechanisms that are not related to the acylation of glutamic acid on β-tubulin, a characteristic of N-phenyl-N'-(2-chloroethyl)ureas (CEUs). nih.govulaval.ca

Studies on various chloroacetyl urea derivatives have revealed their ability to induce cell cycle arrest, often in the G0/G1 phase. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and growing. For instance, certain N-phenyl-N'-(2-chloroethyl)ureas have been found to abrogate the nuclear translocation of thioredoxin-1, a key protein in cellular redox balance and growth, leading to a G0/G1 phase arrest. nih.gov The antiproliferative activity of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit the growth of 50% of a cell population. For a series of 2-chloroacetylureas (CAU), the IC50 values against human colon carcinoma (HT-29), human skin melanoma (M21), and human breast carcinoma (MCF-7) cell lines ranged from 1.4 to 25 µM. nih.govulaval.ca

Table 1: Antiproliferative Activity of Selected Chloroacetyl Urea Derivatives

| Compound Class | Cell Lines Tested | IC50 Range (µM) | Reference |

|---|---|---|---|

| 2-Chloroacetylureas (CAU) | HT-29, M21, MCF-7 | 1.4 - 25 | nih.govulaval.ca |

| 2-Chloroacetamides (CA) | HT-29, M21, MCF-7 | 1.4 - 25 | nih.gov |

| 3-Chloropropionamides (CPA) | HT-29, M21, MCF-7 | 1.4 - 25 | nih.gov |

| Acrylamides (Acr) | HT-29, M21, MCF-7 | 1.4 - 25 | nih.gov |

Antioxidant Mechanisms (e.g., Radical Scavenging)

Some chloroacetyl urea derivatives have been investigated for their antioxidant properties, particularly their ability to scavenge free radicals. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in various diseases, including cancer. mdpi.com

The antioxidant activity of these compounds can be attributed to their ability to donate a hydrogen atom to a free radical, thereby neutralizing it. Certain derivatives have shown effective DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, with some being comparable to vitamin C at high concentrations. The mechanism of antioxidant action can also involve the chelation of prooxidant metals like iron, which catalyze free radical reactions. mdpi.com While direct evidence for this compound is limited, the broader class of urea derivatives has shown promise in this area. For example, a series of hydroxyurea (B1673989) derivatives demonstrated exceptional antiradical activities, even higher than the standard antioxidant butylated hydroxyanisole (BHA). mdpi.com

Table 2: Antioxidant Activity of Selected Urea and Thiazole Derivatives

| Compound | Antioxidant Activity (% Inhibition) | Reference |

|---|---|---|

| 2-(4-antipyrinylthiazolylamino)-5-(nitrobenzylidene)-thiazol-4(5H)-one (10b) | 85.74 | mdpi.com |

| 2-(4-antipyrinylthiazolylamino)-5-(bromobenzylidene)-thiazol-4(5H)-one (10c) | 83.51 | mdpi.com |

| L-Ascorbic acid (Reference) | 88.88 | mdpi.com |

Other Biological Targets and Pathways (e.g., Anti-inflammatory, Antihypertensive)

Beyond their antiproliferative and antioxidant effects, chloroacetyl urea derivatives have been explored for other therapeutic applications.

Anti-inflammatory Activity: Compounds structurally similar to this compound have exhibited anti-inflammatory properties. The chloroacetyl group is believed to enhance the binding affinity to biological targets involved in inflammatory responses. One proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Antihypertensive Activity: Certain urea derivatives have been synthesized and evaluated as potential antihypertensive agents. nih.gov For example, a series of N-(alkyl/alkenyl/aryl)-N-heterocyclic ureas showed significant antihypertensive activity in hypertensive rats. nih.gov The mechanism for this activity in some beta-adrenergic blocking agents with a urea-like structure does not appear to be due to vasodilating or beta-2-agonist properties. nih.gov Another potential target for urea-containing compounds in the context of hypertension is the soluble epoxide hydrolase (sEH) enzyme, which plays a role in the metabolism of molecules that regulate blood pressure. nih.gov

Bioisosteric Replacements and Their Mechanistic Implications

Bioisosteric replacement is a strategy used in medicinal chemistry to design new compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. In the context of chloroacetyl urea derivatives, this approach has been used to understand structure-activity relationships and to develop novel therapeutic agents. nih.gov

For example, replacing the urea moiety with a thiourea (B124793) group can significantly alter the biological activity. nih.gov Thiourea derivatives are known to possess a broad spectrum of anticancer activities. nih.gov The replacement of the N-aryl-N'-(2-chloroethyl)urea pharmacophore with other groups can impact the antiproliferative activity and the selectivity of the drug. ulaval.ca

Furthermore, the concept of urea bioisosteres extends to other functional groups like cyanoguanidine and squaramide, which can also form stable complexes with biological targets. nih.gov The substitution on the aromatic ring of the urea derivative also plays a crucial role in its biological and biopharmaceutical properties. ulaval.ca Increasing the electrophilic character of these molecules has been suggested to enhance antiproliferative activity, although it might come at the expense of selectivity towards specific targets like thioredoxin-1. nih.gov

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies

The classical synthesis of 3-(2-chloroacetyl)-1-(4-methylphenyl)urea typically involves the acylation of 1-(4-methylphenyl)urea with chloroacetyl chloride. While effective, future research could focus on developing more efficient, sustainable, and versatile synthetic strategies.

One promising avenue is the exploration of flow chemistry . Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety, particularly when handling reactive reagents like chloroacetyl chloride. Furthermore, flow synthesis can be readily scaled up for industrial production.

Another area of development lies in catalytic methods . The use of novel catalysts could enable the synthesis to proceed under milder conditions, reducing energy consumption and the formation of byproducts. For instance, research into organocatalysts or metal-based nanocatalysts could provide more environmentally friendly alternatives to traditional methods. nsf.gov The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also streamline the production process and reduce waste. reading.ac.uk

Finally, exploring alternative starting materials and synthetic routes could lead to the discovery of novel analogues. For example, methods involving the coupling of isocyanates with amides or acyl isocyanates with amines could be adapted to generate a diverse library of related compounds. nsf.gov

Advanced Computational Approaches for Design and Prediction

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering the potential to accelerate the design and optimization of new drug candidates. For this compound, several advanced computational approaches can be envisioned.

Molecular docking studies can be employed to predict the binding interactions of the compound and its analogues with various biological targets. By simulating the binding pose and affinity, researchers can prioritize the synthesis of compounds with the highest likelihood of biological activity. This approach can be complemented by molecular dynamics (MD) simulations , which provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of a series of analogues and their biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Furthermore, Density Functional Theory (DFT) calculations can be utilized to understand the electronic properties of the molecule, such as its reactivity and stability. nih.gov This information is crucial for predicting potential metabolic pathways and designing analogues with improved pharmacokinetic profiles. The table below summarizes key computational parameters that can be investigated.

| Computational Method | Application for this compound | Predicted Outcome |

| Molecular Docking | Prediction of binding modes with various enzymes and receptors. | Identification of potential biological targets and key binding interactions. |

| Molecular Dynamics (MD) | Simulation of the stability and dynamics of ligand-protein complexes. | Understanding of the conformational changes and binding free energies. |

| QSAR | Correlation of structural features with biological activity. | Predictive models for designing more potent analogues. |

| DFT | Calculation of electronic properties and reactivity. | Insights into metabolic stability and reaction mechanisms. |

Exploration of Undiscovered Biological Targets and Pathways

While urea (B33335) derivatives have been investigated for a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, the specific biological targets and pathways modulated by this compound remain largely unexplored. The reactive chloroacetyl group suggests that it may act as a covalent inhibitor, forming a permanent bond with its target protein.

Future research should focus on target identification and validation . This can be achieved through a variety of techniques, including affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates. Another powerful approach is chemoproteomics , which uses chemical probes to identify the protein targets of a small molecule in a complex biological system.

Once potential targets are identified, their biological relevance needs to be validated. This can involve genetic techniques such as RNA interference (RNAi) or CRISPR-Cas9 to knock down the expression of the target protein and observe the effect on cellular pathways. Understanding the mechanism of action at a molecular level is crucial for the rational design of more effective and safer drugs. For example, related urea-based compounds have been investigated as allosteric modulators of receptors like the Cannabinoid Type-1 (CB1) receptor, suggesting a potential avenue for exploration. nih.gov

Design of Next-Generation Analogues with Tailored Properties

The structural scaffold of this compound offers numerous opportunities for modification to create next-generation analogues with tailored properties. Structure-activity relationship (SAR) studies will be pivotal in guiding these design efforts. nih.gov

Systematic modifications can be made to different parts of the molecule:

The Chloroacetyl Group: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or other leaving groups could modulate the reactivity and selectivity of the compound. The acetyl chain could also be extended or branched to probe the steric requirements of the binding site.

The Phenyl Ring: The methyl group on the phenyl ring can be moved to the ortho or meta positions, or replaced with other substituents with varying electronic and steric properties (e.g., methoxy (B1213986), nitro, trifluoromethyl groups). This will allow for the fine-tuning of the compound's lipophilicity and electronic properties.

The Urea Moiety: The urea linkage itself can be modified. For instance, replacing it with a thiourea (B124793) could alter the hydrogen bonding capabilities and biological activity of the molecule.

The table below lists some potential analogues and the rationale for their design.

| Analogue Name | Modification | Rationale for Design |

| 3-(2-fluoroacetyl)-1-(4-methylphenyl)urea | Replacement of chlorine with fluorine | To alter reactivity and potentially improve metabolic stability. |

| 3-(2-chloroacetyl)-1-(3-methylphenyl)urea | Isomeric shift of the methyl group | To explore the impact of substituent position on binding affinity. |

| 3-(2-chloroacetyl)-1-(4-methoxyphenyl)urea | Replacement of methyl with methoxy group | To increase polarity and potentially alter solubility and electronic properties. |

| 1-(2-chloroacetyl)-3-(4-methylphenyl)thiourea | Replacement of urea with thiourea | To modify hydrogen bonding capacity and explore different biological targets. |

Through a synergistic combination of innovative synthesis, advanced computational modeling, and thorough biological investigation, the full therapeutic potential of this compound and its future generations of analogues can be unlocked, paving the way for the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(2-chloroacetyl)-1-(4-methylphenyl)urea, and how do solvent systems influence yield?

- Methodological Answer : The synthesis typically involves coupling 4-methylphenyl isocyanate with 2-chloroacetyl chloride in aprotic solvents like dichloromethane or tetrahydrofuran. Solvent polarity and temperature (0–25°C) critically impact reaction kinetics and byproduct formation. For example, lower temperatures (0–5°C) minimize hydrolysis of the chloroacetyl group, while polar solvents enhance nucleophilic attack. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how can conflicting data be resolved?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the urea backbone and substituents. The chloroacetyl group’s carbonyl resonance appears at ~170 ppm in -NMR.

- FT-IR : Look for urea N–H stretches (3250–3320 cm) and carbonyl bands (1640–1680 cm).

- X-ray Crystallography : Resolves structural ambiguities (e.g., rotational isomerism in the urea moiety). If crystallography is unavailable, cross-validate using mass spectrometry (ESI-MS) and elemental analysis .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store aliquots at 4°C, 25°C, and 40°C for 30 days; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Photostability : Expose to UV (254 nm) and visible light; quantify decomposition products using LC-MS.

- Hydrolytic Stability : Test in buffers (pH 2–9) at 37°C; track hydrolysis of the chloroacetyl group via -NMR .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives targeting biological receptors?

- Methodological Answer :

- Scaffold Modification : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-chlorophenyl) or electron-donating (e.g., 4-methoxyphenyl) substituents to probe electronic effects.

- Bioassays : Use in vitro kinase inhibition assays (e.g., EGFR or VEGFR-2) to correlate substituent effects with IC values.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and validate with mutagenesis studies .

Q. How can researchers resolve discrepancies in biological activity data across different studies?

- Methodological Answer :

- Purity Verification : Ensure compound purity (>98%) via HPLC and LC-MS to exclude confounding impurities.

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or systemic biases .

Q. What advanced analytical methods are suitable for detecting trace impurities in bulk samples?

- Methodological Answer :

- HPLC-MS/MS : Use a reverse-phase C18 column and gradient elution to separate impurities; employ MRM (multiple reaction monitoring) for quantification.

- ICP-MS : Detect heavy metal residues (e.g., Pd catalysts) at ppb levels.

- NMR Relaxometry : Identify low-abundance rotamers or tautomers not resolved by chromatography .

Q. How can computational chemistry aid in predicting the compound’s reactivity in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Optimize transition states (Gaussian 16, B3LYP/6-31G*) to predict regioselectivity in nucleophilic substitutions.

- Reaction Pathway Mapping : Use software like ChemAxon to simulate competing pathways (e.g., amidation vs. hydrolysis).

- Solvent Effect Modeling : Apply COSMO-RS to rank solvents by their ability to stabilize intermediates .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported crystallographic data for urea derivatives?

- Methodological Answer :

- Re-refinement : Re-analyze raw diffraction data (e.g., using Olex2) to check for overfitting.

- Polymorph Screening : Recrystallize under varied conditions (solvent, cooling rate) to identify alternative crystal forms.

- Cross-Validation : Compare with spectroscopic data (e.g., Raman, IR) to confirm bond lengths and angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.